molecular formula C34H55D5N3O6 · Cl B1164704 CV-6209-d5

CV-6209-d5

Cat. No. B1164704
M. Wt: 647.4
InChI Key: APUCCVGQZPNXIO-TXZBQNLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CV-6209-d5 contains five deuterium atoms at the 1, 1, 2, 2, and 2 positions of the ethyl pyridinium moiety. It is intended for use as an internal standard for the quantification of CV-6209 by GC- or LC-mass spectrometry. CV-6209 is a potent antagonist of the platelet-activating factor (PAF) receptor, inhibiting aggregation of rabbit and human platelets induced by PAF with IC50 values of 75 and 170 nM, respectively. It has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen. CV-6209 is bioavailable, as it prevents PAF-induced hypotension in rats, while not blocking hypotension triggered by arachidonic acid, histamine, bradykinin, or isoproterenol. CV-6209 is used to study the role of PAF receptor signaling in vitro and in vivo.

properties

Product Name

CV-6209-d5

Molecular Formula

C34H55D5N3O6 · Cl

Molecular Weight

647.4

InChI

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H/i2D3,6D2;

InChI Key

APUCCVGQZPNXIO-TXZBQNLLSA-N

SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+]1=C(CN(C(C)=O)C(OCC(OC)COC(NCCCCCCCCCCCCCCCCCC)=O)=O)C=CC=C1.[Cl-]

synonyms

2-(2-acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethyl-1,1,2,2,2-d5-pyridinium, monochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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